molecular formula C8H8ClNO3 B8799655 Methyl 3-chloro-5-methoxypicolinate

Methyl 3-chloro-5-methoxypicolinate

Cat. No. B8799655
M. Wt: 201.61 g/mol
InChI Key: IDRRUGLMXSICRS-UHFFFAOYSA-N
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Patent
US09309263B2

Procedure details

In a 1-L round bottom flask, the methyl 3-chloro-5-hydroxypicolinate (25.00 g, 133 mmol) and cesium carbonate (87 g, 267 mmol) were taken up in DMF (200 ml), and iodomethane (41.7 ml, 666 mmol) was added. A water-cooled condenser was attached, and the reaction vessel was heated in a 55° C. oil bath. After 3 h, the reaction was concentrated. The residue was taken up in 1.2 L of 80% EtOAc-hexane and 500 ml of brine. Not all the solids went in, so the mixture was filtered through Celite. The resulting filtrate's organic layer was separated, washed with brine (100 ml), dried over MgSO4 and concentrated. The residue was purified through silica gel using 30% to 40% EtOAc in hexane, affording 19.1 g (95 mmol) of a tan solid (71% yield). MS m/z=202 (M+H).
Quantity
25 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
87 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
41.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:9]([O:11][CH3:12])=[O:10])=[N:4][CH:5]=[C:6]([OH:8])[CH:7]=1.[C:13](=O)([O-])[O-].[Cs+].[Cs+].IC.O>CN(C=O)C>[Cl:1][C:2]1[C:3]([C:9]([O:11][CH3:12])=[O:10])=[N:4][CH:5]=[C:6]([O:8][CH3:13])[CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)O)C(=O)OC
Name
cesium carbonate
Quantity
87 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
41.7 mL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated
FILTRATION
Type
FILTRATION
Details
was filtered through Celite
CUSTOM
Type
CUSTOM
Details
The resulting filtrate's organic layer was separated
WASH
Type
WASH
Details
washed with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified through silica gel using 30% to 40% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 95 mmol
AMOUNT: MASS 19.1 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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